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Compound of Interest

Compound Name: 2R,4S-Sacubitril

Cat. No.: B3029714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (2R,4S)-Sacubitril, a critical precursor

to a potent neprilysin inhibitor used in the management of cardiovascular disease. The

document details its mechanism of action, synthesis, and key experimental data, offering

valuable insights for professionals in drug discovery and development.

Introduction and Mechanism of Action
(2R,4S)-Sacubitril, also known as AHU-377, is an inactive ethyl ester prodrug.[1][2] Following

oral administration, it is rapidly absorbed and converted by carboxylesterases, primarily in the

liver, to its active metabolite, sacubitrilat (LBQ657).[2][3][4][5] Sacubitrilat is a potent inhibitor of

neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous

vasoactive peptides.[6]

Neprilysin (NEP) is a zinc-dependent metalloprotease that cleaves and inactivates peptides

such as natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide

[BNP]), bradykinin, and adrenomedullin.[6][7] The inhibition of neprilysin by sacubitrilat

increases the circulating levels of these peptides. This enhancement of the natriuretic peptide

system leads to vasodilation, natriuresis, and diuresis, which helps to reduce cardiovascular

stress and remodeling in heart failure.[4][8][9][10]

However, neprilysin also degrades angiotensin II.[7][11] Consequently, inhibiting neprilysin

alone can lead to an accumulation of angiotensin II, counteracting the intended therapeutic
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benefits by causing vasoconstriction and sodium retention.[4][8] To address this, sacubitril is

combined with an angiotensin II receptor blocker (ARB), valsartan. This dual-action drug,

known as sacubitril/valsartan (Entresto™), simultaneously blocks the renin-angiotensin-

aldosterone system (RAAS) via valsartan and augments the natriuretic peptide system via

sacubitrilat, providing a comprehensive therapeutic approach for heart failure.[8][10][11]

The conversion of the inactive prodrug sacubitril into the active neprilysin inhibitor sacubitrilat is

a critical first step in its mechanism of action.
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Prodrug activation of Sacubitril to its active form, Sacubitrilat.

Sacubitrilat enhances the beneficial effects of natriuretic peptides by preventing their

degradation, leading to increased cGMP signaling and vasodilation.
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Neprilysin signaling pathway and the inhibitory action of Sacubitrilat.

Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics, potency,

and clinical efficacy of sacubitril and its combination with valsartan.
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Table 1: Pharmacokinetic Properties of Sacubitril and its Metabolite Sacubitrilat

Parameter
Sacubitril
(Prodrug)

Sacubitrilat (Active
Metabolite)

Valsartan (in
combination)

Time to Peak

Plasma Conc.

(Tmax)

~0.5 hours[12][13] ~2.0 hours[13]
~1.5 - 3.0 hours[12]
[13]

Elimination Half-life

(T1/2)
~1.4 hours[13] ~11.5 hours[13] ~9.9 hours[13]

Plasma Protein

Binding
94% to 97%[13] 94% to 97%[13] 94% to 97%[13]

Accumulation

(multiple doses)

No significant

accumulation[12][13]

~1.6-fold

accumulation[12][13]

No significant

accumulation[12][13]

| Primary Route of Elimination | Metabolism to Sacubitrilat[13] | Renal[3][12] | Biliary[3][12] |

Table 2: In Vitro Efficacy of Sacubitrilat

Parameter Value Description

| IC50 | 2.3 ± 0.4 nM[4] | The half-maximal inhibitory concentration against human recombinant

neprilysin enzyme activity. |

Table 3: Clinical Efficacy of Sacubitril/Valsartan vs. Enalapril (PARADIGM-HF Trial)
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Endpoint Relative Risk Reduction Hazard Ratio (95% CI)

Primary Composite Endpoint

(CV Death or HF

Hospitalization)

20%[8][14] 0.80 (0.73–0.87)[8]

Death from Cardiovascular

Causes
20%[14] N/A

First Hospitalization for Heart

Failure
21%[14] N/A

| Death from Any Cause | 16%[14] | N/A |

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

evaluation of (2R,4S)-Sacubitril.

This protocol is based on a convergent synthesis approach for preparing (2R,4S)-5-(4-

biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester, a direct precursor to sacubitril.

Preparation of Styrene Intermediate: 4-iodobiphenyl is reacted with vinyltributylstannane

under palladium-catalyzed Stille coupling conditions to yield 4-vinylbiphenyl.[15]

Wacker Oxidation: The resulting styrene is subjected to an aerobic anti-Markovnikov Wacker

oxidation to furnish the corresponding acetaldehyde intermediate.[15]

Imine Formation: The acetaldehyde is condensed with (S)-tert-butanesulfinamide in the

presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to afford the

corresponding sulfinylimine.[15]

Diastereoselective Reformatsky-type Reaction: The imine undergoes a diastereoselective

addition with a Reformatsky reagent derived from ethyl crotonate to introduce the second

stereocenter.

Stereoselective Hydrogenation: The resulting acrylic acid derivative is subjected to a

rhodium-catalyzed stereoselective hydrogenation to install the key (2R,4S) stereochemistry.
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[16]

Esterification and Deprotection: The carboxyl group is esterified to the ethyl ester using

thionyl chloride in ethanol, which concurrently cleaves the sulfinyl protecting group.[15]

Final Acylation: The resulting amino ester precursor is then acylated with succinic anhydride

to yield (2R,4S)-Sacubitril.[17]

This protocol outlines a general procedure for determining the inhibitory activity of compounds

like sacubitrilat against neprilysin. It is adapted from commercially available assay kits and

published methods.[18][19]

Reagent Preparation:

Prepare an Assay Buffer (e.g., 50 mM Tris, pH 7.5).

Reconstitute human recombinant neprilysin enzyme in Assay Buffer to a working

concentration.

Prepare a stock solution of the fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-

OH) in DMSO and dilute to a working concentration in Assay Buffer.

Prepare serial dilutions of the test inhibitor (Sacubitrilat) and a known inhibitor (e.g.,

Thiorphan) as a positive control.

Assay Procedure:

To the wells of a 96-well microplate, add 50 µL of Assay Buffer.

Add 10 µL of the test inhibitor dilutions or control to the appropriate wells.

Add 20 µL of the reconstituted neprilysin enzyme solution to all wells except for the "no

enzyme" control.

Pre-incubate the plate at 37°C for 10-15 minutes.

Initiate the reaction by adding 20 µL of the NEP substrate working solution to all wells.
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Data Acquisition:

Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic

mode at 37°C for 30-60 minutes.

Data Analysis:

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

Plot the percentage of inhibition versus the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the key steps in performing an in vitro assay to measure the

inhibition of neprilysin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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